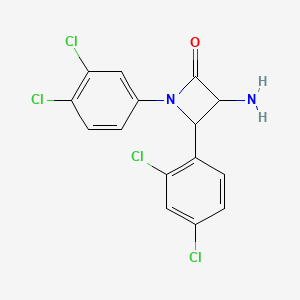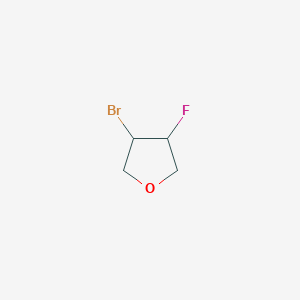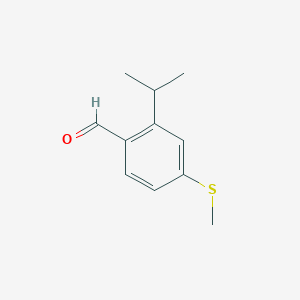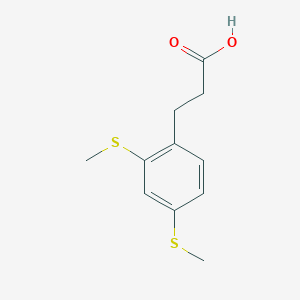![molecular formula C14H11BrO2 B14775617 4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features a bromine atom at the 4’ position, a methoxy group at the 3’ position, and an aldehyde group at the 4 position of the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes:
Bromination: Introduction of a bromine atom at the 4’ position of the biphenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of a methoxy group at the 3’ position using methanol and a base such as sodium methoxide.
Formylation: Introduction of an aldehyde group at the 4 position using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and methoxy groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs with potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application and the target molecule
Enzyme Inhibition: The compound or its derivatives can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the aldehyde group.
3-Bromo-4-methoxybiphenyl: Similar structure but with different substitution positions.
4-Bromobiphenyl: Lacks the methoxy and aldehyde groups.
Uniqueness: 4’-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of all three functional groups (bromine, methoxy, and aldehyde) on the biphenyl scaffold
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI Key |
AETBWENIBKJLAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



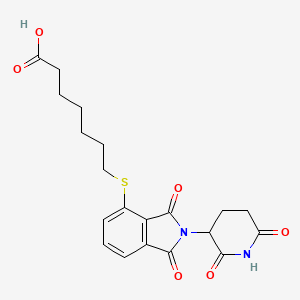
![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)

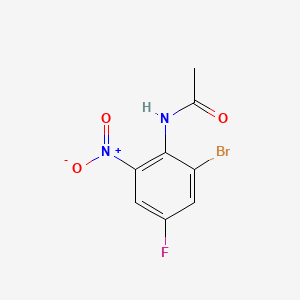


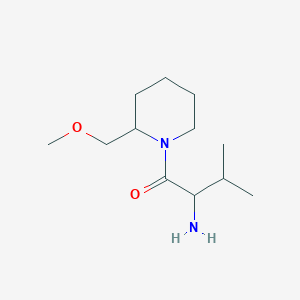
![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)
